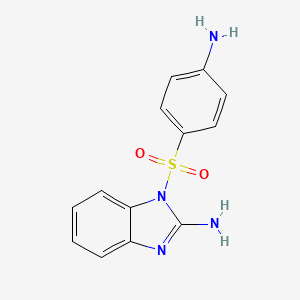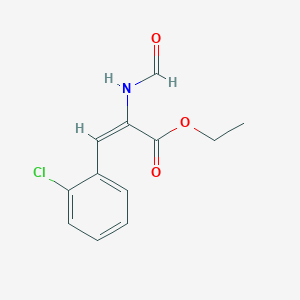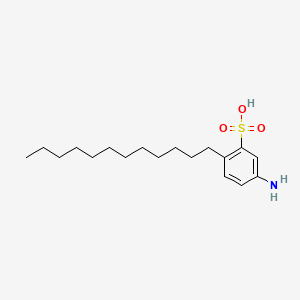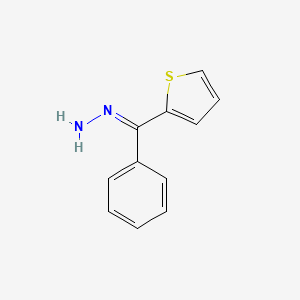
Barium (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium (Z)-hexadec-9-enoate is an organometallic compound that consists of barium ions and hexadec-9-enoate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium (Z)-hexadec-9-enoate can be synthesized through the reaction of barium hydroxide with hexadec-9-enoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with hexadec-9-enoic acid to form this compound and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium chloride and sodium hexadec-9-enoate. The reaction between these two compounds in an aqueous solution results in the formation of this compound and sodium chloride as a byproduct. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate anion. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can also occur, where the double bond in the hexadec-9-enoate anion is reduced to a single bond. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where the barium ion can be replaced by other metal ions under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous solutions of other metal salts.
Major Products Formed:
Oxidation: Formation of barium hexadec-9-enoate with oxidized side chains.
Reduction: Formation of barium hexadecane.
Substitution: Formation of other metal hexadec-9-enoates.
Applications De Recherche Scientifique
Barium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of metal ion interactions with fatty acids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mécanisme D'action
The mechanism of action of barium (Z)-hexadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The barium ion can interact with negatively charged sites on enzymes, altering their activity. Additionally, the hexadec-9-enoate anion can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Barium hexadecane: Similar in structure but lacks the double bond present in barium (Z)-hexadec-9-enoate.
Barium octadec-9-enoate: Contains a longer carbon chain but shares the double bond feature.
Propriétés
Numéro CAS |
67627-67-2 |
|---|---|
Formule moléculaire |
C32H58BaO4 |
Poids moléculaire |
644.1 g/mol |
Nom IUPAC |
barium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clé InChI |
FSVULFSYGBYPJS-ATMONBRVSA-L |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


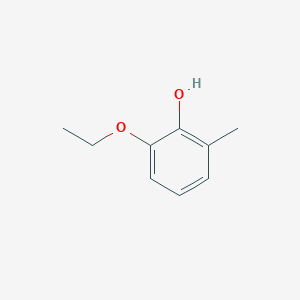
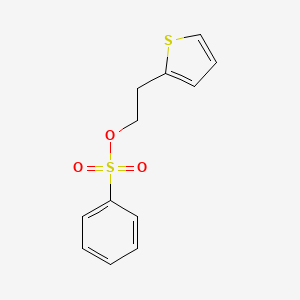
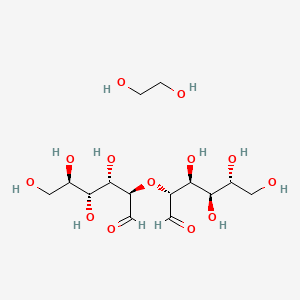

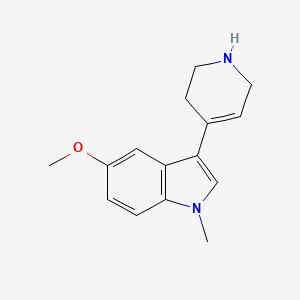


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
